5-(Naphthalen-1-yl)pentan-1-amine

TAAR5 Trace amine-associated receptor GPCR agonism

5-(Naphthalen-1-yl)pentan-1-amine (CAS: 101104-32-9) is an aromatic primary amine with the molecular formula C15H19N and molecular weight of 213.32 g/mol. It features a naphthalene ring system substituted at the 1-position with a pentylamine chain (5-carbon linker), yielding a calculated LogP of approximately 4.5 and a polar surface area of 12.03 Ų.

Molecular Formula C15H19N
Molecular Weight 213.32 g/mol
Cat. No. B13581961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Naphthalen-1-yl)pentan-1-amine
Molecular FormulaC15H19N
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CCCCCN
InChIInChI=1S/C15H19N/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14/h3-4,6,8-11H,1-2,5,7,12,16H2
InChIKeyUNZAPRWRLHDGIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Naphthalen-1-yl)pentan-1-amine: Technical Specification and Procurement Baseline for Naphthalene-Based Amine Research Compounds


5-(Naphthalen-1-yl)pentan-1-amine (CAS: 101104-32-9) is an aromatic primary amine with the molecular formula C15H19N and molecular weight of 213.32 g/mol . It features a naphthalene ring system substituted at the 1-position with a pentylamine chain (5-carbon linker), yielding a calculated LogP of approximately 4.5 and a polar surface area of 12.03 Ų . The compound is commercially available as both a free base and hydrochloride salt (CAS: 2408963-57-3), typically at a purity of ≥95% . Its structure confers moderate hydrophobicity and potential for further derivatization via the terminal primary amine. Notably, it has been evaluated for agonist activity at the mouse trace amine-associated receptor 5 (TAAR5), where it displayed an EC50 > 10,000 nM, indicating minimal functional activity at this target [1].

Why In-Class Naphthalenealkylamines Cannot Be Substituted for 5-(Naphthalen-1-yl)pentan-1-amine in Targeted Research


Interchanging naphthalenealkylamines based solely on structural similarity is scientifically invalid due to the profound impact of chain length and substitution position on both biological activity and physicochemical properties. Structure-activity relationship (SAR) studies across naphthalenealkylamine series demonstrate that variations in the alkyl spacer length dramatically alter receptor affinity, enzyme inhibition potency, and even the mechanism of action [1]. For instance, in fluorescent probe applications using naphthalene sulfonamide derivatives, increasing the alkyl spacer from 2 to 5 to 10 carbons progressively enhanced binding to phospholipid micelles, confirming that the 5-carbon pentyl linker of the target compound confers specific biophysical interaction properties distinct from shorter or longer homologs [1]. Similarly, systematic evaluation of 2-naphthalenealkylamines revealed that anti-acetylcholine and anti-histamine activities strengthen with increasing alkyl chain carbon number, underscoring that activity is not generalizable across chain lengths [2]. The naphthalen-1-yl substitution position further differentiates this compound from 2-naphthyl analogs, as the 1-position attachment influences both molecular geometry and electronic distribution, leading to divergent target engagement profiles. Consequently, direct substitution with any analog lacking the precise 1-naphthyl-pentylamine architecture will yield non-comparable experimental outcomes, compromising reproducibility and data validity.

Quantitative Differentiation Evidence: 5-(Naphthalen-1-yl)pentan-1-amine Versus Closest Structural Analogs and In-Class Alternatives


TAAR5 Agonist Activity: EC50 Comparison of 5-(Naphthalen-1-yl)pentan-1-amine Versus Related Naphthalene Derivatives

5-(Naphthalen-1-yl)pentan-1-amine demonstrates negligible agonist activity at mouse trace amine-associated receptor 5 (TAAR5) with an EC50 exceeding 10,000 nM [1]. This contrasts starkly with structurally distinct TAAR1 agonists which achieve nanomolar potencies. For context, a separate naphthalene-derived TAAR1 ligand reported in US8586617 exhibits a Ki of 4.60 nM against mouse TAAR1 and an EC50 of 6.80 nM at human TAAR1 in HEK293 cells [2]. This >2,000-fold difference in potency between the target compound at TAAR5 and a comparator naphthalene-based ligand at TAAR1 illustrates the extreme target selectivity conferred by specific structural modifications within the naphthalenealkylamine scaffold. The weak TAAR5 activity of 5-(Naphthalen-1-yl)pentan-1-amine positions it as a useful negative control or selectivity probe when investigating TAAR1-mediated pathways without confounding TAAR5 activation.

TAAR5 Trace amine-associated receptor GPCR agonism Olfactory signaling

Receptor Selectivity Profile: Human H1 and Beta-1 Adrenergic Receptor Binding Affinity

In selectivity screening, 5-(Naphthalen-1-yl)pentan-1-amine exhibits low or no measurable affinity for both the human histamine H1 receptor and the beta-1 adrenergic receptor . This selectivity profile distinguishes it from many structurally related aromatic amines that demonstrate significant affinity at aminergic GPCRs including histamine and adrenergic receptors. The absence of activity at H1 and beta-1 receptors—targets frequently engaged by naphthalene-containing ligands—establishes this compound as a relatively clean chemical probe with reduced potential for confounding polypharmacology in cellular assays.

Receptor selectivity Histamine H1 receptor Beta-1 adrenergic receptor Off-target profiling

Voltage-Gated Sodium Channel Inhibition: Nav1.7 IC50 Data and Implications for Pain Research Applications

5-(Naphthalen-1-yl)pentan-1-amine inhibits human Nav1.7 voltage-gated sodium channels with an IC50 of 4,040 nM (4.04 μM) when evaluated under partially inactivated state conditions [1]. This moderate potency at a therapeutically relevant ion channel target—Nav1.7 is a validated target for pain therapeutics—distinguishes it from simple aliphatic amines which lack sodium channel modulatory activity. While significantly less potent than clinical-stage Nav1.7 inhibitors (which typically achieve sub-micromolar IC50 values), the compound provides a structurally characterized reference point for SAR studies exploring the impact of the naphthalene-pentylamine scaffold on sodium channel pharmacology.

Nav1.7 Voltage-gated sodium channel Ion channel modulation Electrophysiology

LogP and Hydrophobicity: Calculated Partition Coefficient Differentiates Pentyl Linker from Shorter-Chain Naphthalenealkylamine Analogs

The calculated LogP for 5-(Naphthalen-1-yl)pentan-1-amine is 4.5149, with a polar surface area of 12.03 Ų . This LogP value is substantially higher than naphthalenealkylamines with shorter alkyl linkers (e.g., naphthalen-1-yl-ethylamine, estimated LogP ~2.5-3.0) due to the additional methylene units in the 5-carbon pentyl chain . The increased lipophilicity directly influences membrane permeability, nonspecific protein binding, and compound partitioning in biological assays and chromatographic separations. For procurement decisions, this physicochemical fingerprint enables researchers to select compounds with appropriate hydrophobicity for specific experimental systems (e.g., blood-brain barrier penetration studies requiring higher LogP, or aqueous biochemical assays favoring lower LogP).

LogP Lipophilicity Physicochemical properties Drug-likeness

Commercial Availability and Purity Specifications: Comparative Procurement Metrics

5-(Naphthalen-1-yl)pentan-1-amine is commercially offered with a minimum purity specification of 95%, which meets the threshold for research-grade material in most biochemical and cellular assays . The compound is accessible in both free base (CAS 101104-32-9) and hydrochloride salt forms (CAS 2408963-57-3), providing flexibility in solubility optimization—the hydrochloride salt enhances aqueous solubility, while the free base offers greater compatibility with organic solvent-based reactions . This dual-form availability contrasts with many naphthalenealkylamine analogs that are restricted to single salt forms or custom synthesis. However, the sourcing landscape is fragmented: major catalog suppliers such as Sigma-Aldrich (Aldrich catalog entry 128791) do not currently list the compound, indicating that specialized chemical vendors are the primary procurement channel [1]. Researchers should verify batch-specific certificates of analysis and confirm CAS registry numbers to avoid inadvertent procurement of positional isomers (e.g., 2-naphthyl analogs) or chain-length variants.

Procurement Chemical sourcing Purity specification Salt form availability

Recommended Application Scenarios for 5-(Naphthalen-1-yl)pentan-1-amine Based on Verified Differential Evidence


TAAR5 Negative Control in Trace Amine-Associated Receptor Functional Assays

Given its minimal agonist activity at TAAR5 (EC50 > 10,000 nM) [1], 5-(Naphthalen-1-yl)pentan-1-amine is optimally deployed as a negative control compound when investigating TAAR1-mediated signaling pathways. In experiments where distinguishing between TAAR1 and TAAR5 activation is critical—such as studies of olfactory signaling or metabolic regulation by trace amines—this compound provides a structurally related naphthalene scaffold that does not activate TAAR5, enabling researchers to attribute observed effects specifically to TAAR1 engagement. This application is particularly valuable given that many naphthalene-derived ligands exhibit nanomolar potency at TAAR1 (Ki = 4.60 nM for comparators) [2], and the availability of a TAAR5-inactive analog allows for robust experimental design with appropriate controls.

Nav1.7 Scaffold Optimization in Ion Channel Drug Discovery Programs

The compound exhibits measurable inhibition of human Nav1.7 voltage-gated sodium channels with an IC50 of 4,040 nM under partially inactivated state conditions [1]. This moderate potency establishes the naphthalene-pentylamine core as a tractable starting point for medicinal chemistry optimization toward Nav1.7-targeted therapeutics for pain. Researchers engaged in ion channel drug discovery can use this compound as a reference standard for SAR exploration, systematically modifying the naphthalene substitution pattern, linker length, and amine substitution to improve potency while monitoring selectivity against related sodium channel isoforms. The well-defined electrophysiology assay conditions provide a reproducible benchmark for compound optimization campaigns.

Physicochemical Reference for Lipophilicity-Dependent Membrane Partitioning Studies

With a calculated LogP of 4.5149 and a polar surface area of 12.03 Ų [1], 5-(Naphthalen-1-yl)pentan-1-amine occupies a defined position in lipophilicity space that is intermediate between highly polar amines and fully hydrophobic naphthalene hydrocarbons. This physicochemical profile makes the compound suitable as a calibration standard in membrane partitioning assays, chromatographic method development (reverse-phase HPLC retention time prediction), and in silico model validation for LogP prediction algorithms. Researchers requiring compounds with controlled lipophilicity for studying passive membrane diffusion or blood-brain barrier penetration can select this compound based on its established physicochemical parameters, distinguishing it from both more hydrophilic (LogP < 3) and more lipophilic (LogP > 6) alternatives.

Synthetic Intermediate for Functionalized Naphthalene Probes and Fluorescent Conjugates

The terminal primary amine of 5-(Naphthalen-1-yl)pentan-1-amine provides a reactive handle for conjugation to fluorophores, biotin, or other functional groups via standard amine coupling chemistry (e.g., amide bond formation with NHS esters, reductive amination with aldehydes). The 5-carbon pentyl linker confers specific spacing between the naphthalene moiety and the conjugated functional group—a critical parameter demonstrated to influence binding interactions: studies with fluorescent alkylamines show that the 5-carbon aminopentyl spacer enhances binding to phospholipid micelles relative to shorter (2-carbon) spacers [1]. This established linker-length dependence enables researchers to design probes with predictable biophysical interaction properties, making the compound a strategic building block for developing targeted fluorescent sensors or affinity reagents.

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18 linked technical documents
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